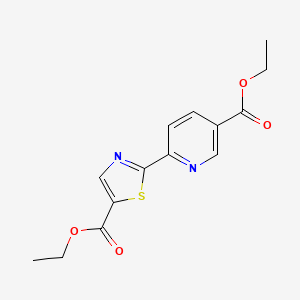

Diethyl-pythiDC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジエチル-ピチDCは、コラーゲン・プロリル4-ヒドロキシラーゼ(CP4Hs)の低分子阻害剤です。 膵管腺癌や大腸癌などの様々な癌の増殖と転移を抑制する上で、大きな可能性を示しています 。この化合物は、細胞外マトリックスを調節し、腫瘍の進行を阻害する能力で知られています。

準備方法

ジエチル-ピチDCの合成には、まずビヘテロアリールジカルボン酸エステルを調製し、その後エステル化して最終的な化合物を生成します 。反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒を使用し、目的の生成物が得られるように温度とpHを注意深く制御する必要があります。ジエチル-ピチDCの工業的生産方法は広く公表されていませんが、おそらく大規模生産に最適化された同様の合成経路に従うと考えられます。

化学反応の分析

ジエチル-ピチDCは、次のような様々な化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、様々な酸化生成物を生成します。

還元: 還元反応はジエチル-ピチDCに存在する官能基を修飾し、その化学的性質を変化させる可能性があります。

置換: ジエチル-ピチDCは置換反応を起こすことがあり、その際、ある官能基が別の官能基に置き換わり、新しい誘導体が生成されます.

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

ジエチル-ピチDCは、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Prostate Cancer

In studies involving prostate cancer cell lines (DU145 and PC3), diethyl-pythiDC demonstrated significant anti-tumor effects. Treatment with this compound resulted in:

- Reduction in Tumor Weight : Mice treated with this compound showed a statistically significant decrease in tumor weight compared to control groups .

- Modulation of EMT Markers : The compound altered the expression of N-cadherin, Vimentin, and E-cadherin, indicating its role in reversing EMT in prostate cancer cells .

Colorectal Cancer

This compound has also been investigated for its effects on colorectal cancer (CRC). Key findings include:

- Decreased Malignant Phenotypes : In CRC patient-derived xenografts with high P4HA1 expression, treatment led to tumor regression and reduced cell proliferation .

- Inhibition of Migration : The compound decreased the expression of AGO2 and MMP1, which are critical for CRC progression and metastasis .

Pancreatic Ductal Adenocarcinoma (PDAC)

The application of this compound in PDAC research highlighted its potential as a therapeutic agent:

- Inhibition of Cell Proliferation : Various PDAC cell lines treated with this compound exhibited reduced proliferation rates and colony formation capabilities .

- G2/M Cell Cycle Arrest : The compound induced cell cycle arrest at the G2/M phase, further contributing to its anti-cancer effects .

Table 1: Summary of this compound Effects on Cancer Cell Lines

Case Study 1: Prostate Cancer Treatment

In a controlled study, immunocompromised mice were injected with PC3 cells to induce tumor growth. Upon treatment with this compound at 150 mg/kg twice weekly, significant reductions in tumor volume were observed compared to the control group. Histological analysis revealed alterations in EMT marker expression following treatment, supporting the compound's efficacy as a potential therapeutic agent for prostate cancer .

Case Study 2: Colorectal Cancer Progression

A clinical study focused on CRC patient-derived xenografts demonstrated that this compound effectively reduced tumor size and inhibited the expression of key proteins involved in cancer progression. The results suggest that targeting P4HA1 with this inhibitor could provide a novel strategy for treating aggressive forms of colorectal cancer .

作用機序

ジエチル-ピチDCは、コラーゲンのプロリン残基の水酸化に関与する酵素であるコラーゲン・プロリル4-ヒドロキシラーゼ(CP4Hs)を阻害することで効果を発揮します 。この阻害は、コラーゲンの合成と沈着を阻害し、細胞外マトリックスの変化につながります。 この化合物はまた、腫瘍の進行に関与する様々なタンパク質(アルゴノート2(AGO2)やマトリックスメタロプロテイナーゼ1(MMP1)など)の発現を調節します 。これらの分子標的と経路は、この化合物の抗腫瘍効果にとって重要です。

類似化合物との比較

ジエチル-ピチDCは、一般的な毒性を引き起こしたり、鉄の恒常性を阻害することなく、コラーゲン・プロリル4-ヒドロキシラーゼを特異的に阻害するという点でユニークです 。類似の化合物には、以下のようなものがあります。

ジヒドロキシ安息香酸(EDHB): CP4Hsの別の阻害剤ですが、処理された細胞に強い鉄欠乏表現型を引き起こします.

ビヘテロアリールジカルボン酸エステル: これらの化合物は、ジエチル-ピチDCと構造的に類似しており、同様の研究用途に使用されています.

ジエチル-ピチDCは、その高い特異性と最小限の副作用により、癌研究や潜在的な治療用途において貴重なツールとなっています。

生物活性

Diethyl-pythiDC (2-(5-carboxythiazol-2-yl)pyridine-5-carboxylic acid) is a small molecule inhibitor known for its selective inhibition of collagen prolyl hydroxylase (C-P4H), a critical enzyme involved in collagen biosynthesis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and fibrosis-related diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for clinical use.

This compound primarily inhibits the activity of collagen prolyl hydroxylase, specifically targeting the P4HA1 and P4HA3 isoforms. These enzymes are crucial for the post-translational modification of collagen, which affects tissue integrity and cellular behavior. The inhibition of C-P4H by this compound leads to reduced collagen synthesis, impacting cell proliferation and invasion in various cancer types.

Competitive Inhibition

Research indicates that this compound exhibits competitive inhibition with respect to the α-ketoglutarate (AKG) co-substrate in C-P4H activity assays. This was demonstrated through Lineweaver–Burke plotting, showing that this compound binds within the AKG binding pocket, enhancing its inhibitory potency compared to other compounds like EDHB .

Colorectal Cancer (CRC)

In studies involving colorectal cancer models, this compound has been shown to impede tumor growth significantly. For instance, treatment with this compound resulted in a marked reduction in cell viability and invasion ability in CRC patient-derived xenografts (PDX) that expressed high levels of P4HA1. The compound was administered at concentrations that effectively inhibited tumor progression without inducing significant cytotoxicity .

Melanoma

This compound also demonstrated potent anti-proliferative effects in melanoma cell lines. In comparative assays against EDHB, this compound led to greater inhibition of cell proliferation across various concentrations. Notably, it induced apoptosis in melanoma cells, suggesting a dual mechanism of action—both inhibiting collagen synthesis and promoting programmed cell death .

Collagen Synthesis

The inhibition of C-P4H by this compound leads to decreased secretion of type I collagen in treated cells. In experiments with MDA-MB-231 breast cancer cells, this compound did not exhibit cytotoxicity at concentrations up to 500 µM but effectively reduced collagen levels secreted by these cells . This reduction is critical as it correlates with altered tumor microenvironments and potential metastatic behavior.

Iron Regulation

Interestingly, this compound treatment did not significantly alter cellular iron levels or induce an iron-deficient phenotype, unlike other C-P4H inhibitors such as EDHB. This characteristic may enhance its therapeutic profile by minimizing side effects related to iron metabolism disturbances .

Case Studies and Research Findings

| Study | Cell Type | Concentration | Outcome |

|---|---|---|---|

| Vasta et al., 2016 | PMWK Melanoma Cells | 32-512 µM | Significant inhibition of proliferation and induction of apoptosis |

| Agarwal et al., 2020 | CRC PDX Models | Variable | Tumor regression observed with high P4HA1 expression |

| PMC4798942 | MDA-MB-231 Cells | Up to 500 µM | No cytotoxic effects; reduced collagen secretion |

特性

IUPAC Name |

ethyl 2-(5-ethoxycarbonylpyridin-2-yl)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-3-19-13(17)9-5-6-10(15-7-9)12-16-8-11(21-12)14(18)20-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMODRMOSSBWGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2=NC=C(S2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。